N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1185057-73-1
VCID: VC5889933
InChI: InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23)
SMILES: COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5
Molecular Formula: C19H13N3O5S2
Molecular Weight: 427.45

N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

CAS No.: 1185057-73-1

Cat. No.: VC5889933

Molecular Formula: C19H13N3O5S2

Molecular Weight: 427.45

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide - 1185057-73-1

Specification

CAS No. 1185057-73-1
Molecular Formula C19H13N3O5S2
Molecular Weight 427.45
IUPAC Name N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide
Standard InChI InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23)
SMILES COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

The compound’s molecular formula is C₁₉H₁₃N₃O₅S₂, with a molecular weight of 427.45 g/mol. Its structure integrates multiple heterocyclic systems, including a quinazoline backbone fused with thiazole and dioxolo rings. The presence of a 2-methoxyphenyl carboxamide substituent adds steric and electronic complexity.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1185057-73-1
Molecular FormulaC₁₉H₁₃N₃O₅S₂
Molecular Weight427.45 g/mol
SMILES NotationCOC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5
InChI KeyInChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23)

Structural Features and Functional Groups

The molecule’s architecture comprises:

  • A thiazolo[3,4-a]quinazoline core, which confers rigidity and planar geometry.

  • A 1,3-dioxolo[4,5-g]
    fused ring system, introducing oxygen-containing heterocycles.

  • A 5-oxo-1-thioxo motif, contributing to electrophilic reactivity.

  • An N-(2-methoxyphenyl) carboxamide group, which may influence solubility and binding interactions.

The thione (C=S) and ketone (C=O) groups at positions 1 and 5, respectively, create potential sites for hydrogen bonding and metal coordination.

Synthesis and Characterization

Analytical Characterization

Key characterization data likely includes:

  • FT-IR: Peaks at ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C=S), and ~1100 cm⁻¹ (C-O-C from dioxolo).

  • NMR:

    • ¹H NMR: Signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH groups (δ ~10 ppm).

    • ¹³C NMR: Resonances for carbonyl carbons (~δ 165–175 ppm) and thiocarbonyl (~δ 190 ppm).

  • MS (ESI): Molecular ion peak at m/z 428.45 [M+H]⁺.

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s limited aqueous solubility (predicted LogP ≈ 2.8) necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Stability studies under varying pH and temperature conditions remain unreported, though the dioxolo and thiazole rings may confer resistance to hydrolytic degradation.

Table 2: Hypothetical Biological Targets

Target ClassMechanism of Action
Tyrosine KinasesATP-binding site competition
Bacterial Dihydrofolate ReductaseSubstrate analog inhibition
DNA Topoisomerase IIIntercalation or cleavage complex stabilization

Research Applications and Experimental Use

Chemical Probes and Tool Compounds

This compound may serve as:

  • A fluorescent probe due to extended π-conjugation.

  • A crystallography standard for resolving complex heterocyclic structures.

  • A substrate for studying cytochrome P450-mediated oxidation of thioamides.

Structure-Activity Relationship (SAR) Studies

Modifications to explore SAR could include:

  • Replacing the 2-methoxyphenyl group with other aryl moieties.

  • Varying the oxidation state of sulfur (e.g., sulfoxide or sulfone derivatives).

  • Introducing substituents at the quinazoline C-8 position.

Future Directions and Research Gaps

Priority Investigations

  • Synthetic Optimization: Develop scalable routes with improved yields.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in model systems.

  • Target Deconvolution: Employ phenotypic screening and chemoproteomics to identify molecular targets.

Collaborative Opportunities

  • Academic-Industrial Partnerships: For high-throughput screening against oncology or infectious disease panels.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes.

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